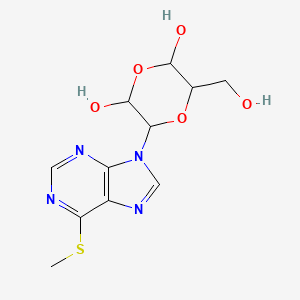
3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol is a complex organic compound with a unique structure that includes a purine base, a dioxane ring, and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol typically involves multiple steps, starting from readily available precursors. One common approach is to start with a purine derivative, which undergoes a series of reactions including methylation, hydroxymethylation, and cyclization to form the dioxane ring. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used to replace the methylthio group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol exerts its effects involves interactions with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The methylthio group can undergo metabolic transformations, influencing the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A nucleoside with a similar purine base but lacking the dioxane ring and methylthio group.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the base.
Ribavirin: An antiviral compound with a similar purine base but different substituents.
Uniqueness
3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol is unique due to its combination of a purine base, a dioxane ring, and multiple hydroxyl groups. This structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
Propriétés
Numéro CAS |
51112-62-0 |
|---|---|
Formule moléculaire |
C11H14N4O5S |
Poids moléculaire |
314.32 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)-1,4-dioxane-2,6-diol |
InChI |
InChI=1S/C11H14N4O5S/c1-21-8-6-7(12-3-13-8)15(4-14-6)9-11(18)20-10(17)5(2-16)19-9/h3-5,9-11,16-18H,2H2,1H3 |
Clé InChI |
PWMJKSRDVJZIRU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2C3C(OC(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)
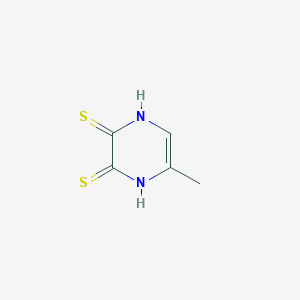

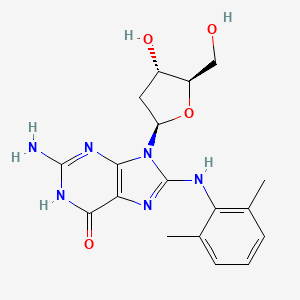

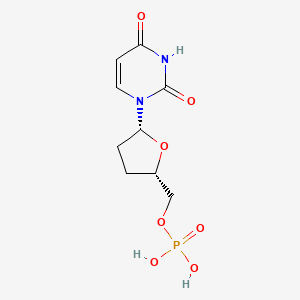
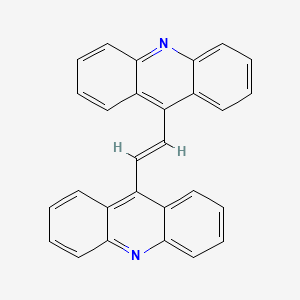
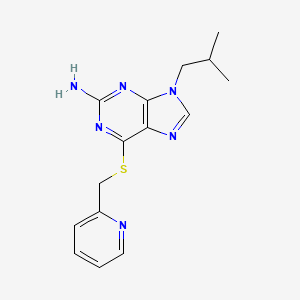
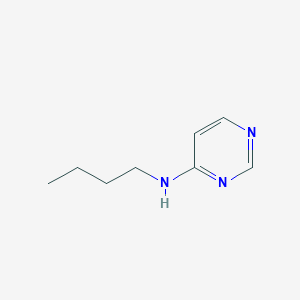
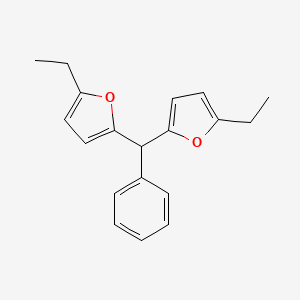
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)

